6,7,8,9-Tetrahydrodibenzofuran-3-ol
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Overview
Description
6,7,8,9-Tetrahydrodibenzofuran-3-ol is a chemical compound with the molecular formula C12H12O2 and a molecular weight of 188.226 g/mol It is a derivative of dibenzofuran, characterized by the presence of a hydroxyl group at the 3-position and a tetrahydrofuran ring fused to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydrodibenzofuran-3-ol typically involves the reduction of dibenzofuran derivatives. One common method includes the catalytic hydrogenation of dibenzofuran in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydrodibenzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) are employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 3-keto-6,7,8,9-tetrahydrodibenzofuran.
Reduction: Formation of fully saturated dibenzofuran derivatives.
Substitution: Introduction of alkyl or acyl groups at the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydrodibenzofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic and tetrahydrofuran rings can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Dibenzofuran: The parent compound, lacking the tetrahydrofuran ring and hydroxyl group.
6,7,8,9-Tetrahydrodibenzofuran-2-ol: A similar compound with the hydroxyl group at the 2-position.
6,7,8,9-Tetrahydrodibenzofuran-4-ol: A similar compound with the hydroxyl group at the 4-position.
Uniqueness: 6,7,8,9-Tetrahydrodibenzofuran-3-ol is unique due to its specific structural features, including the position of the hydroxyl group and the presence of the tetrahydrofuran ring
Properties
CAS No. |
34855-67-9 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-3-ol |
InChI |
InChI=1S/C12H12O2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,13H,1-4H2 |
InChI Key |
NZQLDDRKACJBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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